molecular formula C6H14Cl2N2O B13910101 (5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride

Cat. No.: B13910101
M. Wt: 201.09 g/mol
InChI Key: AEKSLRDYWGDCMN-ZJIMSODOSA-N
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Description

(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring with an amino group and a methyl group attached to it. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-amino-1-methyl-piperidin-2-one typically involves the use of L-glutamic acid as a starting material. The process begins with the esterification of L-glutamic acid in the presence of an acidic reagent. This intermediate is then reacted with 2-haloacetate and an N-protecting agent under basic conditions to form a compound that undergoes intramolecular condensation to produce N-protecting group piperidine-5-one-2S-carboxylate. This compound is further processed through various routes, including removal of the protecting group, condensation with benzyloxyamine hydrochloride, imine reduction, chiral resolution, neutralization, and hydrolysis .

Industrial Production Methods

Industrial production of (5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and environmentally friendly methods to ensure high yield and purity. The production process is designed to be efficient and scalable, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

(5R)-5-amino-1-methyl-piperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including neuroprotective properties and as a component in drug formulations.

    Industry: The compound is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of (5R)-5-amino-1-methyl-piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, leading to neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • (5R)-5-amino-1-methyl-piperidin-2-one
  • (3R,5R)-5-(aminomethyl)-1-(prop-2-yn-1-yl)pyrrolidin-3-ol;dihydrochloride
  • (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

(5R)-5-amino-1-methyl-piperidin-2-one;dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable salts with hydrochloride ions enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

(5R)-5-amino-1-methylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H/t5-;;/m1../s1

InChI Key

AEKSLRDYWGDCMN-ZJIMSODOSA-N

Isomeric SMILES

CN1C[C@@H](CCC1=O)N.Cl.Cl

Canonical SMILES

CN1CC(CCC1=O)N.Cl.Cl

Origin of Product

United States

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